molecular formula C15H10FN3O2 B11330283 4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B11330283
M. Wt: 283.26 g/mol
InChI Key: GLVGDPADFOXWIS-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. . This particular compound features a fluorine atom and a phenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate hydrazide derivatives with carboxylic acids or their derivatives. One common method involves the reaction of benzophenone hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as EDC·HCl and sodium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, such as methoxy or tert-butyl groups .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a phenyl group, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

4-fluoro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H10FN3O2/c16-12-8-6-10(7-9-12)13(20)17-15-18-14(21-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)

InChI Key

GLVGDPADFOXWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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